6-(Methylamino)-1,2,4-triazine-5-carboxylic acid
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Overview
Description
6-(Methylamino)-1,2,4-triazine-5-carboxylic acid is an organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methylamino group at the sixth position and a carboxylic acid group at the fifth position of the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyanuric chloride with methylamine, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions typically involve:
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Step 1: Reaction with Methylamine
Reagents: Cyanuric chloride, methylamine
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at a low temperature (0-5°C) to control the exothermic nature of the reaction.
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Step 2: Hydrolysis
Reagents: Water or aqueous acid
Conditions: The intermediate product from the first step is subjected to hydrolysis under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)-1,2,4-triazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-(Methylamino)-1,2,4-triazine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-(Methylamino)-1,2,4-triazine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 6-(Dimethylamino)-1,2,4-triazine-5-carboxylic acid
- 6-(Ethylamino)-1,2,4-triazine-5-carboxylic acid
- 6-(Amino)-1,2,4-triazine-5-carboxylic acid
Uniqueness
6-(Methylamino)-1,2,4-triazine-5-carboxylic acid is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
446260-20-4 |
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Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
6-(methylamino)-1,2,4-triazine-5-carboxylic acid |
InChI |
InChI=1S/C5H6N4O2/c1-6-4-3(5(10)11)7-2-8-9-4/h2H,1H3,(H,6,9)(H,10,11) |
InChI Key |
GRLOAWMAXOQRQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CN=N1)C(=O)O |
Origin of Product |
United States |
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